REACTION_CXSMILES
|
COC1C=CC([CH:9]2O[CH:10]2[C:12]([C:14]2[CH:19]=[C:18]([O:20][CH3:21])[C:17]([O:22][CH3:23])=[C:16]([O:24][CH3:25])[CH:15]=2)=[O:13])=CC=1.B(F)(F)F.C[CH2:31][O:32][CH2:33][CH3:34].Cl.[NH2:36]O.N1C=[CH:42][CH:41]=[CH:40][CH:39]=1>CCOCC>[CH3:31][O:32][C:33]1[CH:34]=[CH:42][C:41]([C:10]2[CH:9]=[N:36][O:13][C:12]=2[C:14]2[CH:19]=[C:18]([O:20][CH3:21])[C:17]([O:22][CH3:23])=[C:16]([O:24][CH3:25])[CH:15]=2)=[CH:40][CH:39]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)C1C(O1)C(=O)C1=CC(=C(C(=C1)OC)OC)OC
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Name
|
|
Quantity
|
2.52 mL
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
ice H2O
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.32 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
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N1=CC=CC=C1
|
Name
|
ice H2O
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
stirred in a microwave reactor at 130° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
|
After the addition, it
|
Type
|
TEMPERATURE
|
Details
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was heated
|
Type
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TEMPERATURE
|
Details
|
to reflux for 1 h
|
Duration
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1 h
|
Type
|
CUSTOM
|
Details
|
The etheral layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with ether (10 mL×3)
|
Type
|
WASH
|
Details
|
The combined ether layers were washed with H2O (20 mL×2)
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was then transferred with EtOH (3 mL) to a flask
|
Type
|
CUSTOM
|
Details
|
suited for a microwave reactor
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
The solid material was collected
|
Type
|
WASH
|
Details
|
washed with H2O
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C=1C=NOC1C1=CC(=C(C(=C1)OC)OC)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |